Enhanced Lipophilicity vs. 5-Unsubstituted Analog
The computed partition coefficient (LogP) of 4,6-dichloro-5-(difluoromethyl)-2-methylsulfanyl-pyrimidine is reported as 3.4429 , while the corresponding 5-unsubstituted comparator 4,6-dichloro-2-(methylthio)pyrimidine (CAS 6299-25-8) carries an XLogP3 value of 3.0 [1]. This represents a ΔLogP of approximately +0.44, reflecting the incremental lipophilicity contributed by the difluoromethyl substituent relative to hydrogen. The 0.44 log unit increase corresponds to roughly a 2.75-fold higher partition coefficient, which can meaningfully affect membrane permeability, protein binding, and pharmacokinetic distribution in biological systems.
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.4429 (AlogP, computed) |
| Comparator Or Baseline | 4,6-Dichloro-2-(methylthio)pyrimidine; XLogP3 = 3.0 |
| Quantified Difference | ΔLogP ≈ +0.44 (approximately 2.75× higher partition coefficient) |
| Conditions | Computed values; AlogP vs XLogP3 methodology; values derived from vendor-specific and PubChem computational chemistry data |
Why This Matters
The 0.44 log unit increase in lipophilicity enables procurement of a building block that delivers inherently different ADME properties without requiring downstream lipophilic modifications.
- [1] PubChem. 4,6-Dichloro-2-(methylthio)pyrimidine, CID 123456, CAS 6299-25-8. XLogP3 Value. View Source
